molecular formula C13H15N3O B11876018 2-(2-naphthalen-2-yloxyethyl)guanidine CAS No. 46819-60-7

2-(2-naphthalen-2-yloxyethyl)guanidine

Cat. No.: B11876018
CAS No.: 46819-60-7
M. Wt: 229.28 g/mol
InChI Key: NXKXIGPZLVLLLH-UHFFFAOYSA-N
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Description

2-(2-Naphthalen-2-yloxyethyl)guanidine is a guanidine derivative featuring a naphthalene moiety linked via an ethoxyethyl chain. Guanidine compounds are characterized by their strongly basic properties due to the presence of the guanidinium group, which is protonated at physiological pH . This compound’s structural uniqueness lies in the naphthalenyloxyethyl substituent, which may enhance its interaction with hydrophobic domains in biological targets, such as ion channels or bacterial membranes.

Properties

CAS No.

46819-60-7

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(2-naphthalen-2-yloxyethyl)guanidine

InChI

InChI=1S/C13H15N3O/c14-13(15)16-7-8-17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H4,14,15,16)

InChI Key

NXKXIGPZLVLLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-naphthalen-2-yloxyethyl)guanidine typically involves the reaction of 2-naphthol with 2-chloroethylamine to form 2-(2-naphthalen-2-yloxy)ethylamine. This intermediate is then reacted with a guanidylating agent such as S-methylisothiourea or di(imidazole-1-yl)methanimine to yield the final product . The reaction conditions often require mild temperatures and the presence of a base to facilitate the formation of the guanidine group.

Industrial Production Methods

Industrial production of 2-(2-naphthalen-2-yloxyethyl)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-naphthalen-2-yloxyethyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery
The compound is being explored as a lead candidate in drug discovery, especially for its potential therapeutic effects against various diseases. Preliminary studies have indicated that 2-(2-naphthalen-2-yloxyethyl)guanidine may interact with specific biological targets, such as enzymes or receptors involved in disease pathways, which could provide insights into its mechanism of action and therapeutic potential.

Anticancer Activity
In vivo studies have demonstrated significant antitumor activity of this compound. For instance, it has shown tumor growth inhibition rates of up to 60% in xenograft models at doses of 20 mg/kg. Additionally, it has been evaluated for its effects on breast cancer models where it induced apoptosis with minimal impact on normal cells.

Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory properties, showing promise in reducing inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment, suggesting its potential use in managing inflammatory conditions.

Antimicrobial Efficacy
Research indicates that 2-(2-naphthalen-2-yloxyethyl)guanidine may possess antimicrobial properties against resistant bacterial strains. Case studies have highlighted its effectiveness in inhibiting growth in multi-drug resistant strains, which is crucial given the increasing prevalence of antibiotic resistance.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Cancer Treatment
Objective: Evaluate anticancer effects in breast cancer models.
Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control
Objective: Assess antimicrobial efficacy against resistant bacterial strains.
Results: Showed effective inhibition of growth in multi-drug resistant strains.

These findings underscore the compound's versatility and potential applications across various domains of biomedical research.

Mechanism of Action

The mechanism of action of 2-(2-naphthalen-2-yloxyethyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Sepimostat and Nafamostat
  • Sepimostat and Nafamostat share a (6-carbamimidoylnaphthalen-2-yl) benzoate core, similar to the naphthalene moiety in 2-(2-naphthalen-2-yloxyethyl)guanidine. The key difference lies in the functional groups: Nafamostat has a guanidine group, whereas Sepimostat replaces it with a 4,5-dihydro-1H-imidazol-2-ylamino group .
  • Relevance : The naphthalene core in these compounds facilitates aromatic stacking interactions, critical for binding to targets like NMDA receptors or serine proteases. The ethoxyethyl chain in 2-(2-naphthalen-2-yloxyethyl)guanidine may offer greater conformational flexibility compared to the rigid benzoate core of Sepimostat/Nafamostat.
Diarylamidines (e.g., Pentamidine, DAPI)
  • These compounds feature aromatic rings flanked by amidine or guanidine groups. For example, Pentamidine has two benzamidine groups linked by a pentane chain, enabling DNA minor groove binding .
  • Comparison : 2-(2-Naphthalen-2-yloxyethyl)guanidine’s single naphthalene group may limit its DNA-binding affinity but enhance selectivity for membrane targets.
Indolyl- and Alkyl-Substituted Guanidines
  • Compounds like 2-[(3-methylphenyl)methyl]guanidine (CAS 91267-29-7) and 3-{3-[naphthyl-(1)-oxy]-2-hydroxypropylamino}-2-hydroxypropyl guanidine demonstrate the impact of hydrophobic substituents on bioavailability and target engagement .

Mechanism of Action

Ion Channel Modulation
  • DiMeGdn (a dimethylguanidine derivative) inhibits voltage-gated potassium (Kv) channels by disrupting the protein-lipid interface at the S4–S5 linker. Its rapid kinetics and high potency (IC₅₀ ~10 µM) suggest that naphthalene-containing derivatives like 2-(2-naphthalen-2-yloxyethyl)guanidine may similarly target ion channels but with altered kinetics due to steric effects .
Membrane Disruption
  • Guanidine compounds, including lipoguanidines , disrupt bacterial membranes via electrostatic interactions with anionic lipids. The naphthalene group in 2-(2-naphthalen-2-yloxyethyl)guanidine could enhance membrane partitioning, similar to macrocyclic guanidines showing MIC values of 0.5–1 mg/L against E. coli and S. aureus .
Antimicrobial Efficacy
  • Compound 4 (a linear alkyl-guanidine) exhibits broad-spectrum activity (MIC: 0.5–1 mg/L) against Gram-negative and Gram-positive bacteria.
Toxicity Profile
  • Guanidine nitrate (LD₅₀ in mice: ~1,100 mg/kg) and guanidine chloride (LD₅₀ in rats: 475 mg/kg) show moderate acute toxicity. Structural modifications, such as the ethoxyethyl-naphthalene group, may reduce toxicity by limiting systemic absorption .

Comparative Data Table

Compound Structure Key Activity Toxicity (LD₅₀) Reference
2-(2-Naphthalen-2-yloxyethyl)guanidine Naphthalenyloxyethyl-guanidine Hypothesized ion channel inhibition Not reported
DiMeGdn Dimethylguanidine Kv channel inhibition (IC₅₀ ~10 µM) Not reported
Sepimostat Naphthalenyl-benzoate + imidazolyl NMDA receptor inhibition Not reported
Compound 4 (linear alkyl) Linear alkyl-guanidine Antibacterial (MIC: 0.5–1 mg/L) Not reported
Guanidine nitrate Guanidinium nitrate Explosive, moderate toxicity 1,100 mg/kg (mice)

Biological Activity

2-(2-naphthalen-2-yloxyethyl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, synthesizing findings from various research studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a guanidine moiety linked to a naphthalene derivative through an ether bond. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with guanidine groups can exhibit anticancer properties. For instance, guanidine derivatives have been shown to inhibit key proteins involved in cancer cell proliferation and survival.

  • Mechanism of Action :
    • The guanidine group enhances cellular uptake, particularly in cancer cells, which may lead to increased efficacy against tumors.
    • Research has highlighted the role of guanidinium compounds in targeting specific pathways associated with cancer progression, such as NF-κB signaling and apoptosis induction .

Antimicrobial Activity

Guanidine compounds have also been investigated for their antimicrobial properties, particularly against resistant strains of bacteria.

  • Target Pathogens :
    • Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Mechanism of Action :
    • The mechanism involves disruption of bacterial cell membranes through ionic interactions, which destabilize the membrane integrity and lead to cell death .

Case Studies

  • Anticancer Efficacy :
    • A study reported that a related guanidine compound exhibited significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics like bleomycin . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Studies :
    • Another investigation focused on the antibacterial potential of guanidinium compounds under host-mimicking conditions. The results indicated a marked increase in antibacterial activity when sodium bicarbonate was used as a co-solvent, enhancing the uptake of the compounds into bacterial cells .

Data Tables

Biological Activity Target Efficacy Mechanism
AnticancerVarious tumor cell linesHigh cytotoxicityInhibition of NF-κB signaling
AntimicrobialMRSA, E. coliMIC = 1.5 µM (MRSA)Membrane disruption

Structure-Activity Relationship (SAR)

Research into the SAR of guanidine derivatives has revealed that modifications to the guanidine structure can significantly impact biological activity. For example:

  • Compounds with additional hydrophobic groups tend to show improved binding affinity to target proteins.
  • The spatial arrangement of functional groups influences the interaction with cellular targets, which is crucial for both anticancer and antimicrobial activities .

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